1-(4-Chlorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-12(2)17-20-21-18(24-17)14-7-9-22(10-8-14)11-16(23)13-3-5-15(19)6-4-13/h3-6,12,14H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLXVGQYBYNXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Piperidine Derivative Synthesis: The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.
Final Coupling: The chlorophenyl group is introduced through a coupling reaction, such as a Friedel-Crafts acylation, where the oxadiazole-piperidine intermediate reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the core structure.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Differences
- Oxadiazole Substitution: The target compound’s 5-isopropyl-1,3,4-oxadiazole group increases steric bulk and lipophilicity compared to electron-withdrawing groups (e.g., 4-fluorophenyl in ) .
- Piperidine Modifications :
Physicochemical Properties
- Lipophilicity : The target compound’s isopropyl group (LogP ~4.5 predicted) likely exceeds the hydrophilicity of sulfanyl (, LogP ~3.8) and fluorophenyl (, LogP ~4.0) analogs.
- Crystal Packing : highlights the role of dihydro-oxadiazole in forming dense crystal lattices (mean σ(C–C) = 0.002 Å), whereas fully aromatic oxadiazoles (e.g., target compound) may exhibit different packing efficiencies .
Biological Activity
The compound 1-(4-Chlorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic molecule that incorporates both a piperidine and an oxadiazole moiety. These structural features are known to confer a range of biological activities, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H21ClN2O2
- Molecular Weight : 320.82 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent. The presence of the oxadiazole ring is significant, as derivatives of this structure have been shown to exhibit diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety demonstrate notable antibacterial properties. For instance, studies have shown that similar oxadiazole derivatives exhibit moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Potential
The 1,3,4-oxadiazole scaffold is recognized for its anticancer activity. Recent reviews highlight that derivatives of this class have been synthesized and screened for their ability to inhibit tumor growth. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of angiogenesis . Specifically, compounds with piperidine substitutions have shown enhanced cytotoxic effects in several cancer cell lines.
Study 1: Antimicrobial Screening
A series of synthesized compounds with the oxadiazole and piperidine moieties were evaluated for their antibacterial activity. The results indicated that several compounds exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with IC50 values ranging from 10 to 30 µg/mL. The structure-activity relationship (SAR) analysis suggested that the introduction of halogen groups enhanced the antimicrobial efficacy .
Study 2: Anticancer Activity
In a study assessing the anticancer potential of oxadiazole derivatives, compounds similar to the target compound were tested against human breast cancer cell lines (MCF-7). Results showed that these compounds induced apoptosis through caspase activation pathways. The most potent derivative had an IC50 value of approximately 5 µM, indicating strong cytotoxicity .
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 | |
| Antibacterial | S. aureus | 25 | |
| Anticancer | MCF-7 (Breast Cancer) | 5 | |
| Anticancer | A549 (Lung Cancer) | 10 |
Mechanistic Insights
The biological activity observed can be attributed to the interaction of the compound with specific biological targets:
- Antimicrobial Mechanism : Disruption of bacterial membrane integrity and inhibition of nucleic acid synthesis.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of cell cycle progression.
Q & A
Basic Question: What are the established synthetic routes for 1-(4-Chlorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, analogous compounds with chlorophenyl and heterocyclic moieties are synthesized via refluxing intermediates in glacial acetic acid with catalysts like ZnCl₂ ( ). Optimization strategies include:
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or bases to improve oxadiazol-2-yl ring formation.
- Temperature control : Maintaining reflux conditions (110–130°C) to balance reaction rate and byproduct formation.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.
Key intermediates should be characterized at each step using TLC and NMR to ensure fidelity .
Basic Question: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1690 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups ( ).
- NMR : ¹H NMR resolves piperidinyl and chlorophenyl proton environments (e.g., aromatic protons at δ 7.51–8.33 ppm) ( ). ¹³C NMR confirms quaternary carbons in the oxadiazole ring.
- X-ray crystallography : Resolves steric effects of the 4-chlorophenyl and isopropyl groups. For analogous structures, monoclinic systems (e.g., space group P2₁/c) with β angles ~91.5° are reported ( ). Refinement parameters (e.g., R factor <0.1) ensure accuracy .
Advanced Question: How does the 4-chlorophenyl substituent influence bioactivity, and what structure-activity relationship (SAR) studies support this?
Methodological Answer:
The electron-withdrawing chlorine atom enhances antimicrobial activity by increasing electrophilicity at the ethanone moiety. SAR studies on similar compounds show:
- Chlorine positioning : Para-substitution on the phenyl ring maximizes steric accessibility for target binding ( ).
- Oxadiazole role : The 1,3,4-oxadiazole ring improves metabolic stability and π-π stacking with bacterial enzymes.
- Validation : MIC assays against S. aureus and E. coli (e.g., MIC ≤25 µg/mL) correlate chlorine’s presence with potency .
Advanced Question: What computational methods are suitable for predicting this compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial dihydrofolate reductase (DHFR). Parameterize the oxadiazole ring’s partial charges using DFT (B3LYP/6-31G* basis set).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å) and hydrogen bonds with catalytic residues (e.g., Asp27 in DHFR).
- Pharmacophore modeling : Align with PubChem bioactive analogs () to identify critical pharmacophoric features .
Advanced Question: How can researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Sample degradation : Organic degradation during prolonged assays ( ). Mitigate by storing samples at –20°C with desiccants.
- Assay variability : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin).
- Structural impurities : Use HPLC (C18 column, methanol/water mobile phase) to verify purity (>95%). Cross-validate with LC-MS to detect trace byproducts .
Advanced Question: What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt formation : React with HCl or sodium acetate to enhance aqueous solubility ( ).
- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release. Characterize particle size (DLS: 150–200 nm) and encapsulation efficiency (UV-Vis >80%).
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the ethanone oxygen to improve membrane permeability .
Advanced Question: How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
- Thermal stability : Perform TGA/DSC to determine decomposition onset temperature (>200°C indicates suitability for lyophilization).
- Light sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS/MS .
Advanced Question: What are the limitations of current synthetic methods, and how can they be addressed?
Methodological Answer:
- Low yields : Oxadiazole cyclization often yields <50%. Optimize by substituting acetic acid with polyphosphoric acid (PPA) as a cyclodehydrating agent.
- Scalability : Batch reactors may cause inhomogeneous heating. Switch to flow chemistry for improved heat/mass transfer.
- Toxic solvents : Replace DMF with cyclopentyl methyl ether (CPME) in condensation steps to align with green chemistry principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
